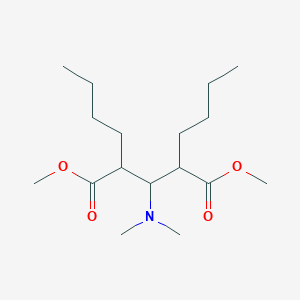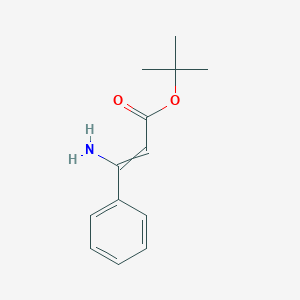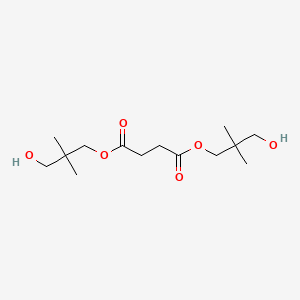
Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a diester of butanedioic acid (succinic acid) and 3-hydroxy-2,2-dimethylpropanol. It is characterized by its ester functional groups and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-hydroxy-2,2-dimethylpropyl) butanedioate typically involves the esterification of butanedioic acid with 3-hydroxy-2,2-dimethylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to streamline the process and reduce the need for solvent recovery .
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions to form amides or new esters.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of amides or new esters.
Aplicaciones Científicas De Investigación
Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Studied for its potential as a biodegradable plasticizer.
Medicine: Investigated for its role in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of resins, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of bis(3-hydroxy-2,2-dimethylpropyl) butanedioate in various applications depends on its chemical structure. The ester groups can undergo hydrolysis to release butanedioic acid and 3-hydroxy-2,2-dimethylpropanol, which can then participate in further biochemical or chemical reactions. The hydroxyl groups can form hydrogen bonds, influencing the compound’s solubility and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(3-hydroxy-2,2-dimethylpropyl) succinate
- Dimethyl butanedioate
- Diethyl butanedioate
Uniqueness
Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate is unique due to the presence of both hydroxyl and ester functional groups, which provide a balance of hydrophilicity and hydrophobicity. This makes it particularly useful in applications requiring biodegradable and biocompatible materials .
Propiedades
Número CAS |
88446-94-0 |
|---|---|
Fórmula molecular |
C14H26O6 |
Peso molecular |
290.35 g/mol |
Nombre IUPAC |
bis(3-hydroxy-2,2-dimethylpropyl) butanedioate |
InChI |
InChI=1S/C14H26O6/c1-13(2,7-15)9-19-11(17)5-6-12(18)20-10-14(3,4)8-16/h15-16H,5-10H2,1-4H3 |
Clave InChI |
CSDWHJPHWCXETA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)COC(=O)CCC(=O)OCC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene](/img/structure/B14386662.png)
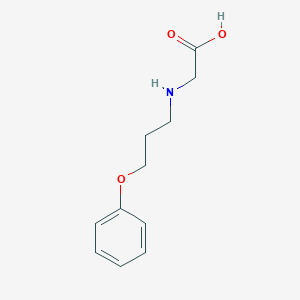
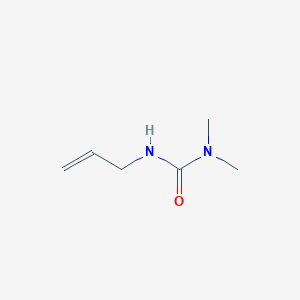
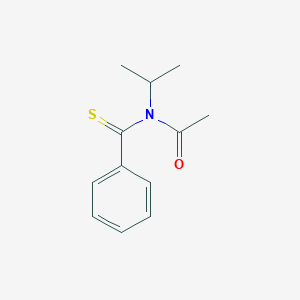

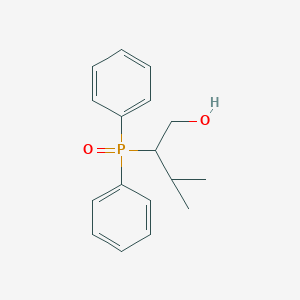
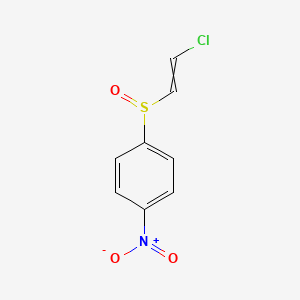

![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)
![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
![(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14386725.png)
